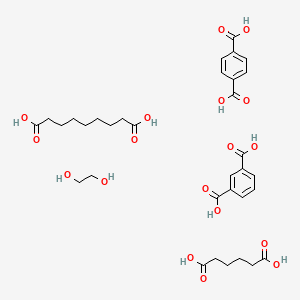![molecular formula C7H7N B14647356 3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile CAS No. 51934-08-8](/img/structure/B14647356.png)
3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile is a highly strained carbocyclic compound that belongs to the family of bicyclo[1.1.0]butanes. These compounds are characterized by their unique structure, which includes a four-membered ring with a bridging carbon-carbon bond. The high strain energy in these molecules makes them interesting subjects for theoretical and practical studies in organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the 3-exo-tet cyclization reaction of a cyclopropane or cyclobutane precursor . Another approach involves the addition of bicyclo[1.1.0]butyl lithium to an electrophile . These reactions often require specific conditions, such as the use of sodium fluoride in dioxane at elevated temperatures .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the general principles of strain-release chemistry and the use of highly reactive intermediates are likely to be employed. The scalability of these methods would depend on the availability of starting materials and the efficiency of the cyclization reactions .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less strained ring systems.
Substitution: The strained ring system can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The conditions for these reactions often involve specific solvents and temperatures to facilitate the desired transformations .
Major Products
The major products formed from these reactions include cyclobutanes, azetidines, and other ring systems that result from the strain-release transformations .
Wissenschaftliche Forschungsanwendungen
3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism by which 3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile exerts its effects is primarily through strain-release reactions. The high strain energy in the molecule makes it highly reactive, allowing it to participate in a variety of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.0]butane: The parent compound of the family, known for its high strain energy and reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, which exhibits similar strain-release reactivity.
Bicyclo[1.1.1]pentane: A related compound with a different ring structure but similar reactivity.
Uniqueness
3-Ethenylbicyclo[11Its ability to undergo a wide range of chemical reactions and its use in strain-release chemistry make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
51934-08-8 |
|---|---|
Molekularformel |
C7H7N |
Molekulargewicht |
105.14 g/mol |
IUPAC-Name |
3-ethenylbicyclo[1.1.0]butane-1-carbonitrile |
InChI |
InChI=1S/C7H7N/c1-2-6-3-7(6,4-6)5-8/h2H,1,3-4H2 |
InChI-Schlüssel |
QMQVNQZLXDMMMS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC12CC1(C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Isoxazole, 5-[3-(4-methoxyphenyl)oxiranyl]-3-phenyl-](/img/structure/B14647279.png)
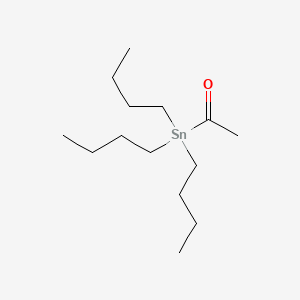
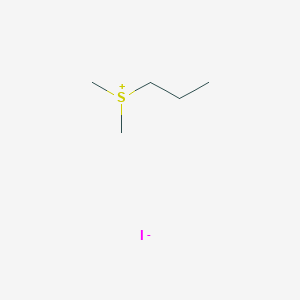

![1,1'-[Sulfanediylbis(methylene)]dicyclopropane](/img/structure/B14647305.png)
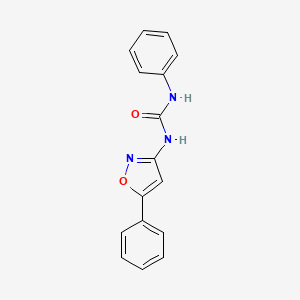
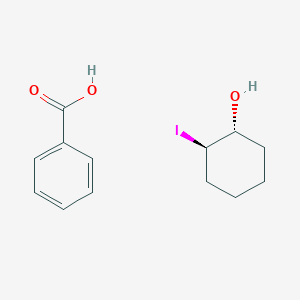
![4a,7b,9-Trihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate](/img/structure/B14647331.png)
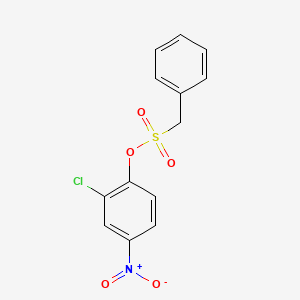
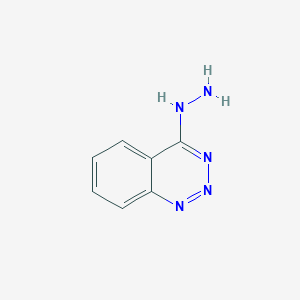
![Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]-](/img/structure/B14647363.png)
![7-Chloro-3,3-dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647372.png)
